molecular formula C12H11NO4 B8569599 Methyl 2-Cyano-3-(4-Hydroxy-3-Methoxyphenyl)-2-Propenoate

Methyl 2-Cyano-3-(4-Hydroxy-3-Methoxyphenyl)-2-Propenoate

Cat. No. B8569599
M. Wt: 233.22 g/mol
InChI Key: RCBWIWZZJPDWRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05215876

Procedure details

A mixture of vanillin (7.60 g, 0.05 mol), methyl cyanoacetate (4.95 g, 0.05 mol), ethanol (50 mL), piperidine (12 drops) and acetic acid (6 drops) is heated at reflux for 3 hours with stirring and then cooled. The pale yellow product crystallizes and additional ethanol (25 mL) is added to promote stirring and 5% HCl (10 mL) is added to neutralize any phenol salt present. The product, methyl 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-2-propenoate, is collected by filtration, washed with ethanol and dried in air. A yield of 9.4 g (80.6%) is obtained. The identity of the product is supported by mass spectroscopy analysis and is shown below as compound I. ##STR16##
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
4.95 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
compound I
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O=[CH:2][C:3]1[CH:11]=[CH:10][C:8]([OH:9])=[C:5]([O:6][CH3:7])[CH:4]=1.[C:12]([CH2:14][C:15]([O:17][CH3:18])=[O:16])#[N:13]>N1CCCCC1.C(O)(=O)C.C(O)C>[C:12]([C:14](=[CH:2][C:3]1[CH:11]=[CH:10][C:8]([OH:9])=[C:5]([O:6][CH3:7])[CH:4]=1)[C:15]([O:17][CH3:18])=[O:16])#[N:13]

Inputs

Step One
Name
Quantity
7.6 g
Type
reactant
Smiles
O=CC1=CC(OC)=C(O)C=C1
Name
Quantity
4.95 g
Type
reactant
Smiles
C(#N)CC(=O)OC
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
N1CCCCC1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(C)(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
compound I
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
The pale yellow product crystallizes
ADDITION
Type
ADDITION
Details
additional ethanol (25 mL) is added
STIRRING
Type
STIRRING
Details
to promote stirring
ADDITION
Type
ADDITION
Details
5% HCl (10 mL) is added
FILTRATION
Type
FILTRATION
Details
The product, methyl 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-2-propenoate, is collected by filtration
WASH
Type
WASH
Details
washed with ethanol
CUSTOM
Type
CUSTOM
Details
dried in air
CUSTOM
Type
CUSTOM
Details
A yield of 9.4 g (80.6%) is obtained

Outcomes

Product
Name
Type
Smiles
C(#N)C(C(=O)OC)=CC1=CC(=C(C=C1)O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.